Methyl 3-(benzyloxy)cyclobutanecarboxylate

Overview

Description

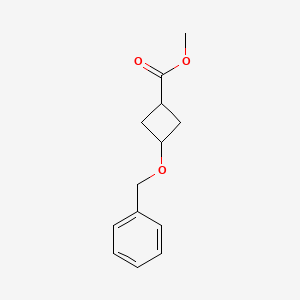

Methyl 3-(benzyloxy)cyclobutanecarboxylate is an organic compound with the molecular formula C13H16O3. It is a cyclobutane derivative that features a benzyloxy group attached to the third carbon of the cyclobutane ring and a methyl ester group attached to the carboxylate group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(benzyloxy)cyclobutanecarboxylate can be synthesized through several synthetic routes. One common method involves the reaction of cyclobutanone with benzyl alcohol in the presence of a suitable acid catalyst to form the benzyloxycyclobutanone intermediate. This intermediate is then subjected to esterification with methanol and a strong acid such as sulfuric acid to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature, pressure, and reaction time are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzyloxy)cyclobutanecarboxylate undergoes various types of chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Benzaldehyde derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted cyclobutanecarboxylate derivatives.

Scientific Research Applications

Methyl 3-(benzyloxy)cyclobutanecarboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(benzyloxy)cyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the ester group can undergo hydrolysis to release the active carboxylate form. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-(methoxy)cyclobutanecarboxylate

- Methyl 3-(ethoxy)cyclobutanecarboxylate

- Methyl 3-(phenoxy)cyclobutanecarboxylate

Uniqueness

Methyl 3-(benzyloxy)cyclobutanecarboxylate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s ability to participate in aromatic interactions and increases its lipophilicity, making it more suitable for certain applications compared to its analogs .

Biological Activity

Methyl 3-(benzyloxy)cyclobutanecarboxylate is a compound of increasing interest in biological and medicinal chemistry due to its potential therapeutic properties and interactions with various biomolecules. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

This compound is characterized by a cyclobutane ring, a benzyloxy group, and an ester functional group. Its molecular structure contributes to its biological activity through mechanisms such as enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzyloxy group enhances binding affinity to enzymes or receptors, while the cyclobutane ring provides structural rigidity, facilitating interactions that can modulate biological pathways. The carboxylic acid moiety can participate in hydrogen bonding, influencing the compound's overall activity.

Anticancer Potential

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting potential applications in cancer therapy. The compound's mechanism may involve the induction of apoptosis and the inhibition of cell cycle progression.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases. This effect may be mediated through the inhibition of specific signaling pathways involved in inflammation.

Insecticidal Activity

Recent investigations have highlighted the larvicidal activity of derivatives related to this compound against mosquito larvae, particularly Aedes aegypti, which is a vector for several viral diseases. The compound exhibited significant larvicidal effects with low toxicity to non-target organisms, making it a candidate for developing new insecticides .

Case Studies and Research Findings

Properties

IUPAC Name |

methyl 3-phenylmethoxycyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-15-13(14)11-7-12(8-11)16-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSCRJLYEZUUMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30965355, DTXSID101218003 | |

| Record name | Methyl 3-(benzyloxy)cyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101218003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5107-93-7, 84182-50-3 | |

| Record name | Methyl 3-(benzyloxy)cyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101218003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.